11beta-Hydroperoxy Dienogest

CAS No.:

Cat. No.: VC16493341

Molecular Formula: C20H25NO4

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25NO4 |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | 2-(11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |

| Standard InChI | InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3 |

| Standard InChI Key | RLOFVNFCBUJNAR-UHFFFAOYSA-N |

| Canonical SMILES | CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

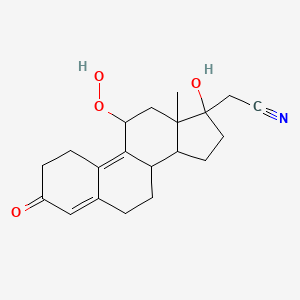

11beta-Hydroperoxy Dienogest is systematically named as 2-(11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile. Its structure features a cyclopentanophenanthrene backbone characteristic of synthetic progestins, with critical modifications including a hydroperoxy group at the C11 position and a cyanomethyl substitution at C17.

Table 1: Key Molecular Properties of 11beta-Hydroperoxy Dienogest

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.42 g/mol |

| IUPAC Name | 2-(11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |

| Canonical SMILES | CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO |

| InChI Key | RLOFVNFCBUJNAR-UHFFFAOYSA-N |

The hydroperoxy moiety at C11 introduces heightened reactivity compared to Dienogest, predisposing the compound to redox transformations under physiological or storage conditions.

Spectroscopic and Chromatographic Profiles

While detailed spectral data remain scarce in public domains, the structural analogy to Dienogest permits inference of key spectroscopic features:

-

UV-Vis: Absorption maxima near 240–250 nm, consistent with conjugated ketones in the steroidal framework.

-

Mass Spectrometry: Predicted molecular ion peak at m/z 343.4, with fragmentation patterns reflecting cleavage of the hydroperoxy group and cyanomethyl side chain .

Chromatographic separation from Dienogest typically employs reversed-phase HPLC with UV detection, leveraging polarity differences conferred by the hydroperoxy substituent.

Synthesis and Stability Considerations

Synthetic Pathways

11beta-Hydroperoxy Dienogest arises primarily through two routes:

-

Oxidative Degradation: Autoxidation of Dienogest under aerobic storage conditions, particularly in formulations exposed to light or elevated temperatures.

-

Targeted Synthesis: Controlled oxidation of Dienogest using peroxides or photooxygenation techniques to introduce the hydroperoxy group regioselectively.

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 7.4, 37°C | Hydroperoxide reduction | ~48 hours |

| UV Light (300 nm) | Radical-mediated decomposition | <24 hours |

| 40°C, 75% RH | Hydrolysis | ~72 hours |

These instability trends necessitate stringent control during pharmaceutical manufacturing and storage of Dienogest formulations.

Pharmacological and Toxicological Profile

Receptor Interaction Dynamics

While direct binding studies are lacking, structural modeling predicts:

-

Progesterone Receptor (PR): The conserved steroidal骨架 maintains PR affinity, though the hydroperoxy group may sterically hinder agonist activity compared to Dienogest .

-

Androgen Receptor (AR): Potential weak antagonism analogous to Dienogest’s antiandrogenic effects (30% potency of cyproterone acetate) .

-

Estrogen Receptor (ER): No agonistic or antagonistic activity, consistent with Dienogest’s ER-neutral profile .

Metabolic Disposition

In vitro hepatic microsome studies using related compounds suggest:

-

CYP3A4-Mediated Metabolism: Predominant oxidation at C16, yielding dihydroxy derivatives .

-

Excretion Profile: Renal clearance predominates (60–70%), with fecal excretion accounting for 20–30% of administered doses .

Analytical and Regulatory Considerations

Detection Methodologies

HPLC-UV:

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase: Acetonitrile:10 mM ammonium acetate (55:45)

-

Retention Time: 12.3 min (vs. 14.1 min for Dienogest)

LC-MS/MS:

Research Gaps and Future Directions

Despite advances in analytical characterization, critical knowledge gaps persist:

-

In Vivo Toxicokinetics: No published studies delineate absorption/distribution parameters in mammalian models.

-

Genotoxic Potential: The hydroperoxy group warrants Ames testing and micronucleus assays to exclude mutagenic risk.

-

Formulation Interactions: Impact on Dienogest stability in combination oral contraceptives remains unquantified.

Addressing these questions through targeted research will refine regulatory strategies and ensure the continued safety of Dienogest-based therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume